4-Methoxyphenylboronic acid
Overview
Description
4-Methoxyphenylboronic acid, also known as (4-Methoxyphenyl)boric acid, 4-Anisylboronic acid, 4-Methoxybenzeneboronic acid, p-Anisylboronic acid, and p-Methoxybenzeneboronic acid, is a biochemical reagent . It is used as a biological material or organic compound for life science-related research . The compound has a linear formula of CH3OC6H4B(OH)2 and a molecular weight of 151.96 .
Molecular Structure Analysis
The molecular structure of 4-Methoxyphenylboronic acid consists of a benzene ring with a methoxy group (-OCH3) and a boronic acid group (-B(OH)2) attached to it . The presence of these functional groups gives the compound its unique chemical properties.Chemical Reactions Analysis
4-Methoxyphenylboronic acid is a reagent used in various chemical reactions . These include Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, palladium-catalyzed arylation Suzuki-Miyaura cross-coupling in water, palladium-catalyzed stereoselective Heck-type reaction, tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, ruthenium catalyzed direct arylation, and Rh-catalyzed asymmetric conjugate addition .Physical And Chemical Properties Analysis
4-Methoxyphenylboronic acid is a solid substance . It has a melting point of 204-206 °C .Scientific Research Applications
Supramolecular Assemblies
4-Methoxyphenylboronic acid has been used in the design and synthesis of supramolecular assemblies. Research by Pedireddi and Seethalekshmi (2004) highlights its role in forming hydrogen bonds with hetero N-atoms in structures like 4,4′-bipyridine. These assemblies are noted for their symmetrical cyclic hydrogen bonding patterns (Pedireddi & Seethalekshmi, 2004).
Fluorescence Quenching Studies
4-Methoxyphenylboronic acid has been studied for its role in fluorescence quenching mechanisms. Geethanjali, Nagaraja, and Melavanki (2015) investigated this aspect using steady-state fluorescence measurements, revealing insights into the static quenching mechanism in these systems (Geethanjali, Nagaraja, & Melavanki, 2015).
Hybrid Nanomaterials
Research involving the immobilization of (S)-BINOL onto carbon nanotubes utilized 4-methoxyphenylboronic acid. Monteiro et al. (2015) demonstrated how the chemical integrity of chiral BINOL ligands is maintained in hybrid materials, which have applications in catalysis (Monteiro et al., 2015).
Suzuki Coupling Reactions
The compound has been instrumental in Suzuki coupling reactions. Ruel, Braun, and Johnson (2003) utilized it for coupling with 2-iodo-2-cyclohexen-1-one, demonstrating its efficacy in such metal-catalyzed reactions (Ruel, Braun, & Johnson, 2003).
Crystal Structure Studies
Studies on crystal structure and molecular packing have also incorporated 4-methoxyphenylboronic acid. Cyrański et al. (2012) investigated its influence on crystal structures, contributing to the design of novel boronic acids for crystal engineering (Cyrański et al., 2012).
Catalytic Applications
The compound's role in catalysis has been explored in various studies. Eguchi, Hoshino, and Ayame (2002) examined its use in cross-coupling reactions for synthesizing neoflavenes, demonstrating its versatility in different catalytic environments (Eguchi, Hoshino, & Ayame, 2002).
Transition Metal Catalyst Heterogenization
Li et al. (2016) utilized 4-methoxyphenylboronic acid in the heterogenization of transition metal catalysts, showcasing its role in enhancing catalytic activity and stability under visible light irradiation (Li et al., 2016).
Structural Investigations
Zhu et al. (2006) conducted a detailed investigation into the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system, providing insights into the design of future chemosensing technologies based on arylboronate scaffolds (Zhu et al., 2006).
Corrosion Inhibition
Research on 4-Methoxyphenylboronic acid derivatives has shown their effectiveness as corrosion inhibitors for steel in acidic media. Studies like those by Bouklah et al. (2006) and Bentiss et al. (2009) have elucidated their adsorption properties and inhibitory mechanisms (Bouklah et al., 2006); (Bentiss et al., 2009).
Bioorthogonal Chemistry
Dilek et al. (2015) explored the rapid formation of a boron-nitrogen heterocycle in aqueous solution, demonstrating its potential for bioorthogonal coupling reactions useful in protein conjugation (Dilek et al., 2015).
Pharmaceutical and Food Applications
Research on ferulic acid, which contains a 4-methoxyphenyl moiety, has highlighted its potential health benefits and applications in pharmaceuticals and foods. Silva and Batista (2017) reviewed its antioxidant properties and its role in combating disorders related to oxidative stress (Silva & Batista, 2017).
Polymerization and Materials Science
Studies such as those by Maji et al. (2014) and Kim, Robertson, and Guiver (2008) have demonstrated the utility of 4-methoxyphenylboronic acid in polymerization processes, leading to applications in materials science and fuel cell technology (Maji et al., 2014); (Kim, Robertson, & Guiver, 2008).
Safety And Hazards
4-Methoxyphenylboronic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . To ensure safety, it is advised to avoid inhaling the dust, fumes, gases, mists, vapors, or spray of the compound . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
(4-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAAEKKFGLPLLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
Record name | 4-boronoanisole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205837 | |
Record name | Benzeneboronic acid, p-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenylboronic acid | |
CAS RN |
5720-07-0 | |
Record name | (4-Methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5720-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneboronic acid, p-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneboronic acid, p-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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